molecular formula C10H12ClNO2 B4408132 2-(4-chloro-3-methylphenoxy)propanamide

2-(4-chloro-3-methylphenoxy)propanamide

Cat. No. B4408132
M. Wt: 213.66 g/mol
InChI Key: IPGQRJOWUHHUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)propanamide, also known as CMPP, is a chemical compound that has been widely used in scientific research due to its various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)propanamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for the breakdown of acetylcholine and butyrylcholine, which are neurotransmitters involved in the transmission of nerve impulses in the central and peripheral nervous systems. The inhibition of these enzymes results in the accumulation of acetylcholine and butyrylcholine, leading to an increase in cholinergic activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. The inhibition of acetylcholinesterase and butyrylcholinesterase enzymes results in an increase in cholinergic activity, which can lead to various effects such as increased muscle tone, decreased heart rate, and increased glandular secretion. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-chloro-3-methylphenoxy)propanamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. This compound is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of using this compound in lab experiments is its potential toxicity, which may require careful handling and disposal.

Future Directions

There are several future directions for research involving 2-(4-chloro-3-methylphenoxy)propanamide. One direction is the design and synthesis of new compounds based on the structure of this compound with potential therapeutic applications. Another direction is the evaluation of the potential neuroprotective effects of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of new methods for the detection and quantification of this compound in biological samples may also be an area of future research.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)propanamide has been widely used in scientific research due to its various applications in the field of biochemistry and pharmacology. It has been used as a reference compound to evaluate the inhibitory effects of other compounds on the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. This compound has also been used as a ligand in the design and synthesis of new compounds with potential therapeutic applications.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-6-5-8(3-4-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGQRJOWUHHUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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